molecular formula C20H25NO3S B2629573 N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-4-PHENYLOXANE-4-CARBOXAMIDE CAS No. 1797352-40-9

N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-4-PHENYLOXANE-4-CARBOXAMIDE

Cat. No.: B2629573
CAS No.: 1797352-40-9
M. Wt: 359.48
InChI Key: LYWPFMODXNHBSX-UHFFFAOYSA-N
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Description

N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-4-PHENYLOXANE-4-CARBOXAMIDE is a complex organic compound that features a thiophene ring, a phenyl group, and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-4-PHENYLOXANE-4-CARBOXAMIDE typically involves the reaction of 2-methylthiophene with acetic anhydride to form 2-acetyl-5-methylthiophene. This intermediate undergoes palladium-catalyzed cross-coupling reactions with aryl bromides to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of high-efficiency catalysts and continuous flow reactors to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-4-PHENYLOXANE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-4-PHENYLOXANE-4-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-4-PHENYLOXANE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The thiophene ring is known to interact with various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-4-PHENYLOXANE-4-CARBOXAMIDE is unique due to its combination of a thiophene ring, a phenyl group, and an oxane ring. This structural complexity allows for a diverse range of chemical reactions and biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3S/c1-15-8-9-18(25-15)17(23-2)14-21-19(22)20(10-12-24-13-11-20)16-6-4-3-5-7-16/h3-9,17H,10-14H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYWPFMODXNHBSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)C2(CCOCC2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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